

In-Depth Technical Guide: Isotopic Enrichment in cis-Tranexamic acid- $^{13}\text{C}_2,^{15}\text{N}$

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Compound of Interest

Compound Name: *cis-Tranexamic acid- $^{13}\text{C}_2,^{15}\text{N}$*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **cis-Tranexamic acid- $^{13}\text{C}_2,^{15}\text{N}$** , an isotopically labeled form of the antifibrinolytic drug tranexamic acid. This guide details its primary application as an internal standard in quantitative analytical methods, its physicochemical properties, and the biological pathway it influences.

Introduction

cis-Tranexamic acid- $^{13}\text{C}_2,^{15}\text{N}$ is a stable isotope-labeled analog of tranexamic acid, a synthetic derivative of the amino acid lysine.[1] It is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of tranexamic acid in biological matrices like plasma and serum.[1][2][3] The incorporation of two Carbon-13 (^{13}C) atoms and one Nitrogen-15 (^{15}N) atom provides a distinct mass difference, allowing for its differentiation from the unlabeled drug without significantly altering its chemical and physical properties.[4]

Physicochemical and Isotopic Enrichment Data

The isotopic labeling of cis-tranexamic acid with two ^{13}C atoms and one ^{15}N atom results in a nominal mass increase of 3 Da compared to the unlabeled compound. This mass shift is fundamental to its utility as an internal standard in mass spectrometry-based assays. While detailed certificates of analysis with precise isotopic enrichment percentages are often proprietary, commercially available standards typically offer high isotopic purity.

Table 1: Physicochemical Properties of **cis-Tranexamic acid-¹³C₂,¹⁵N**

Property	Value	Reference
Chemical Name	(cis)-4-((Amino- ¹⁵ N)methyl- ¹³ C)cyclohexane-1-carboxylic- ¹³ C acid	[5]
Molecular Formula	C ₆ ¹³ C ₂ H ₁₅ ¹⁵ NO ₂	[6][7]
Molecular Weight	160.19 g/mol	[5][7]
CAS Number	1292837-95-6	[6][7]
Chemical Purity (typical)	>95% (by HPLC)	[6]

Table 2: Isotopic Enrichment and Mass Spectrometry Data

Parameter	Description	Value	Reference
Isotopic Labels	Two Carbon-13 atoms, one Nitrogen-15 atom	¹³ C ₂ , ¹⁵ N	[6][7]
Precursor Ion (m/z)	Protonated molecule [M+H] ⁺ used in MS analysis.	160.1	[3]
Product Ions (m/z)	Characteristic fragment ions for quantification.	Varies by method	[3]
Unlabeled Precursor Ion (m/z)	[M+H] ⁺ of unlabeled tranexamic acid.	158.1	[3]

Synthesis and Isotopic Labeling

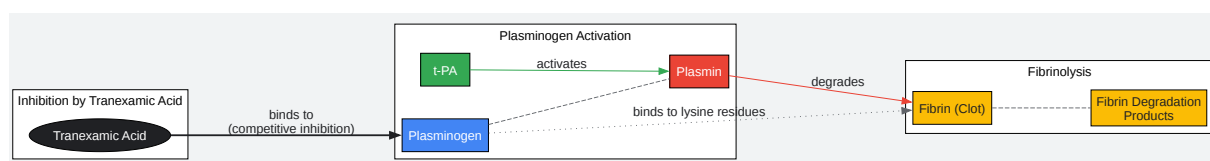
While specific, detailed synthetic protocols for cis-tranexamic acid-¹³C₂,¹⁵N are not readily available in the public domain, the general synthetic pathway for unlabeled tranexamic acid involves several key steps. The synthesis typically starts from p-methylbenzonitrile, which is

oxidized to 4-cyanobenzoic acid. The cyano group is then reduced to an aminomethyl group, and the benzene ring is subsequently hydrogenated to a cyclohexane ring, yielding a mixture of cis and trans isomers. The desired trans isomer is then isolated.

The isotopic labeling with ^{13}C and ^{15}N would be introduced using appropriately labeled starting materials or reagents during this synthetic process. One plausible route involves the use of a ^{13}C -labeled cyanide source for the introduction of the aminomethyl carbon and the carboxylic acid carbon, and a ^{15}N -labeled ammonia or another nitrogen source for the amino group. An intermediate in the synthesis of labeled tranexamic acid is 4-(Aminomethyl)benzoic acid- $^{13}\text{C}_2,^{15}\text{N}$.^[8]

Mechanism of Action: The Fibrinolytic Pathway

Tranexamic acid exerts its therapeutic effect by acting as an antifibrinolytic agent. It competitively inhibits the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin clots. This action is achieved by blocking the lysine-binding sites on plasminogen, thereby preventing its binding to fibrin and subsequent activation by tissue plasminogen activator (t-PA).



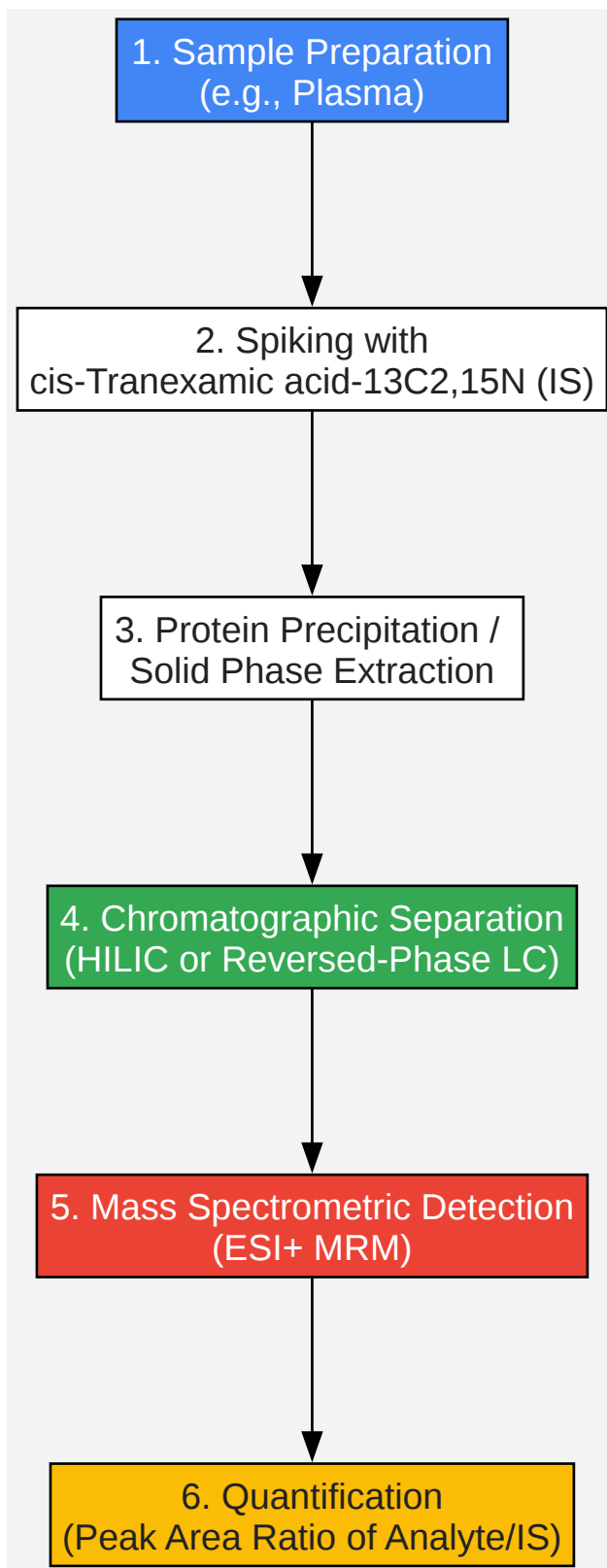
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Caption: Mechanism of action of Tranexamic Acid in the fibrinolytic pathway.

Experimental Protocols

cis-Tranexamic acid- $^{13}\text{C}_2,^{15}\text{N}$ is predominantly used as an internal standard in LC-MS/MS methods for the pharmacokinetic and bioequivalence studies of tranexamic acid. Below is a

generalized experimental workflow for such an analysis.



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Caption: General workflow for the quantification of tranexamic acid using its labeled internal standard.

Sample Preparation

A common method for plasma or serum sample preparation is protein precipitation.

- To a 100 μL aliquot of the biological sample, add a known concentration of cis-tranexamic acid- $^{13}\text{C}_2$, ^{15}N as the internal standard.
- Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the sample volume).
- Vortex the mixture to ensure thorough mixing and complete protein precipitation.
- Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation and mass spectrometric detection parameters are optimized to achieve sensitive and selective quantification of both tranexamic acid and its labeled internal standard.

Table 3: Typical LC-MS/MS Parameters for Tranexamic Acid Analysis

Parameter	Typical Conditions
LC Column	HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 reversed-phase
Mobile Phase	A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid)
Ionization Mode	Electrospray Ionization Positive (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Unlabeled)	m/z 158.1 → 113.1 (or other characteristic fragment)
MRM Transition (Labeled IS)	m/z 160.1 → 115.1 (or corresponding fragment)

Conclusion

cis-Tranexamic acid- $^{13}\text{C}_2$, ^{15}N is an indispensable tool for the accurate and precise quantification of tranexamic acid in biological samples. Its use as an internal standard in LC-MS/MS methods is well-established in clinical and pharmaceutical research. This guide provides a foundational understanding of its properties, mechanism of action, and application in a key experimental protocol, serving as a valuable resource for professionals in drug development and biomedical research.

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